![molecular formula C22H24N2O3S B2963851 1-Benzyl-4-[(4-methoxynaphthalen-1-yl)sulfonyl]piperazine CAS No. 325812-38-2](/img/structure/B2963851.png)
1-Benzyl-4-[(4-methoxynaphthalen-1-yl)sulfonyl]piperazine
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Overview
Description
“1-Benzyl-4-[(4-methoxynaphthalen-1-yl)sulfonyl]piperazine” is a chemical compound . It is a part of a collection of unique chemicals provided by Sigma-Aldrich .
Molecular Structure Analysis
The molecular structure of “1-Benzyl-4-[(4-methoxynaphthalen-1-yl)sulfonyl]piperazine” can be represented by the SMILES stringO=S(N1CCNCC1)(C2=CC=C(OC)C=C2)=O
. The InChI key for this compound is RYCVCXVHXZLECQ-UHFFFAOYSA-N
. Physical And Chemical Properties Analysis
The compound “1-Benzyl-4-[(4-methoxynaphthalen-1-yl)sulfonyl]piperazine” is a solid . Its empirical formula isC11H16N2O3S
and its molecular weight is 256.32 .
Scientific Research Applications
Drug Discovery and Development
This compound can serve as a scaffold in medicinal chemistry for the development of new therapeutic agents. Its structure is amenable to modification, allowing researchers to synthesize a wide range of derivatives with potential biological activity. For instance, modifications to the piperazine ring can lead to compounds with varied affinity for neurotransmitter receptors, which could be beneficial in treating neurological disorders .
Material Science
In material science, 1-Benzyl-4-[(4-methoxynaphthalen-1-yl)sulfonyl]piperazine could be used as a precursor for the synthesis of polymers or coatings . The sulfonyl group in particular provides a reactive site for further chemical transformations, which can lead to materials with specific properties such as increased durability or chemical resistance.
Catalysis
The benzyl and sulfonyl groups present in this compound make it a candidate for use as a ligand in catalysis. It could potentially stabilize metal catalysts and enhance their reactivity in various organic transformations, such as cross-coupling reactions that are pivotal in the synthesis of complex organic molecules .
Biological Studies
As a structural analog of biologically active compounds, 1-Benzyl-4-[(4-methoxynaphthalen-1-yl)sulfonyl]piperazine can be used in biochemical assays to study protein-ligand interactions. This can provide insights into the molecular mechanisms of diseases and aid in the identification of new drug targets .
Analytical Chemistry
In analytical chemistry, this compound could be employed as a standard or reagent in chromatographic methods to help identify or quantify substances within a mixture. Its unique chemical signature allows it to serve as a reference point in methods like HPLC or GC-MS .
Agricultural Research
The sulfonyl moiety of 1-Benzyl-4-[(4-methoxynaphthalen-1-yl)sulfonyl]piperazine offers potential for the development of agrochemicals . It could be used to create new pesticides or herbicides with specific action mechanisms, contributing to the protection of crops and yield optimization.
Safety and Hazards
properties
IUPAC Name |
1-benzyl-4-(4-methoxynaphthalen-1-yl)sulfonylpiperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O3S/c1-27-21-11-12-22(20-10-6-5-9-19(20)21)28(25,26)24-15-13-23(14-16-24)17-18-7-3-2-4-8-18/h2-12H,13-17H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRQQPHFTBKMAFH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C2=CC=CC=C21)S(=O)(=O)N3CCN(CC3)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(4-Methoxynaphthyl)sulfonyl]-4-benzylpiperazine |
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